Stereochemical Identity: trans-(3R,4R) Impurity Standard vs. cis-(3R,4S) Synthetic Intermediate
The (3R,4R) trans enantiomer of 1-Cbz-4-ethylpyrrolidine-3-carboxylic acid is formally designated as Upadacitinib Impurity 71 and is supplied as a characterized reference standard for ANDA analytical method development and QC applications . In contrast, the (3R,4S) cis diastereomer is the productive intermediate that proceeds to Upadacitinib tartrate via the bromoacetyl benzyl ester . Procuring the trans isomer is therefore mandatory for any laboratory conducting impurity profiling or stability-indicating method development for Upadacitinib drug product; purchasing the cis isomer does not fulfill this regulatory function.
| Evidence Dimension | Regulatory & synthetic role defined by stereochemistry |
|---|---|
| Target Compound Data | trans-(3R,4R) isomer: designated Upadacitinib Impurity 71; supplied with characterization data compliant with ICH guidelines for reference standards |
| Comparator Or Baseline | cis-(3R,4S) isomer: key intermediate for Upadacitinib tartrate synthesis, converted to 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylic acid benzyl ester |
| Quantified Difference | Not a scalar difference; represents a binary functional divergence: impurity reference standard vs. productive synthetic intermediate |
| Conditions | Pharmaceutical impurity profiling per ICH Q3A/Q3B guidelines; synthetic route validated in CN113248416B |
Why This Matters
A procurement decision for the trans isomer directly determines whether the purchased material can serve as a legally defensible impurity reference standard in regulatory submissions; the cis isomer cannot substitute for this purpose.
- [1] SynZeal. Upadacitinib Impurity 71 (CAS No. NA). Product page. (3R,4R)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid. View Source
- [2] CN113248416B. Preparation method and application of 1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid. China Patent, filed 2020, published 2021. View Source
